Fulzerasib

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fulzerasib is a novel therapeutic agent primarily developed as a targeted therapy for various forms of cancerThis compound targets specific molecular pathways that are often dysregulated in cancer cells, making it a highly promising candidate for precision medicine .

準備方法

The synthetic routes and reaction conditions for fulzerasib are not widely published. it is known that the compound is developed by GenFleet Therapeutics, a clinical-stage biotechnology company focusing on cutting-edge therapies in oncology and immunology . Industrial production methods typically involve complex organic synthesis techniques, including multiple steps of chemical reactions, purification, and quality control to ensure the compound’s efficacy and safety.

化学反応の分析

Fulzerasib undergoes various chemical reactions, primarily focusing on its interaction with specific enzymes and receptors in cancer cells. The compound is known to inhibit specific tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell division, survival, and apoptosis . Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions are typically the inhibited forms of the target enzymes, leading to the disruption of cancer cell growth and survival.

科学的研究の応用

Fulzerasib has shown significant promise in scientific research, particularly in the field of oncology. It is primarily being developed as a treatment for non-small cell lung cancer (NSCLC), colorectal cancer, and certain forms of leukemia . The compound has demonstrated substantial efficacy in clinical trials, with promising results in reducing tumor size and slowing disease progression . Additionally, this compound is being explored for its potential use in other cancers and diseases characterized by dysregulated tyrosine kinase activity .

作用機序

The mechanism of action of fulzerasib revolves around its ability to inhibit specific tyrosine kinases. These enzymes are crucial in the signaling pathways that regulate cell division, survival, and apoptosis. In many cancers, these enzymes are either mutated or overexpressed, leading to uncontrolled cell proliferation and survival . By inhibiting these enzymes, this compound disrupts these pathways, inducing cell death and inhibiting tumor growth. Specifically, this compound targets kinases such as epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK), which are commonly implicated in NSCLC .

類似化合物との比較

Fulzerasib is often compared with other KRAS G12C inhibitors, such as sotorasib and adagrasib. These compounds have been approved for use in pretreated KRAS G12C-mutated NSCLC patients, demonstrating objective response rates (ORR) of 37.1% and 42.9%, respectively . this compound has shown even more compelling efficacy in previously treated advanced KRAS G12C-mutated NSCLC patients, with an ORR of 81.8% and a disease control rate (DCR) of 100% . This highlights this compound’s uniqueness and potential as a more effective treatment option for patients with KRAS G12C mutations.

Conclusion

This compound represents a significant advancement in the field of targeted cancer therapies. Its ability to inhibit specific tyrosine kinases and disrupt cancer cell growth makes it a highly promising candidate for precision medicine. With ongoing research and clinical trials, this compound has the potential to become a key player in the treatment of various forms of cancer, offering hope for improved patient outcomes.

特性

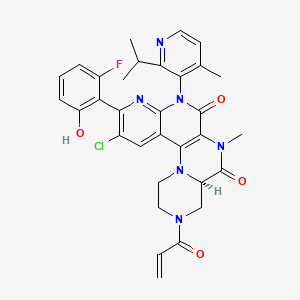

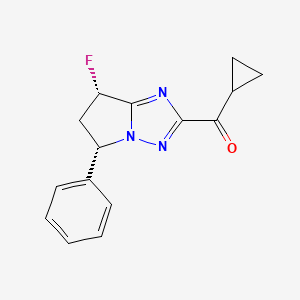

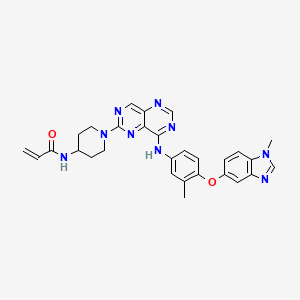

分子式 |

C32H30ClFN6O4 |

|---|---|

分子量 |

617.1 g/mol |

IUPAC名 |

(7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-9-methyl-12-(4-methyl-2-propan-2-ylpyridin-3-yl)-5-prop-2-enoyl-2,5,9,12,14-pentazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),13,15,17-tetraene-8,11-dione |

InChI |

InChI=1S/C32H30ClFN6O4/c1-6-23(42)38-12-13-39-21(15-38)31(43)37(5)29-28(39)18-14-19(33)26(24-20(34)8-7-9-22(24)41)36-30(18)40(32(29)44)27-17(4)10-11-35-25(27)16(2)3/h6-11,14,16,21,41H,1,12-13,15H2,2-5H3/t21-/m1/s1 |

InChIキー |

PYKBFRQMXJWLGG-OAQYLSRUSA-N |

異性体SMILES |

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)[C@@H]5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O |

正規SMILES |

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)C5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3S,6S,9S,12S,15S,18S,21S,24S,30S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,72R)-21-(4-aminobutyl)-3,66-bis(3-amino-3-oxopropyl)-45-benzyl-15-[(2S)-butan-2-yl]-12-(3-carbamimidamidopropyl)-36-(carboxymethyl)-6,18,30,42,48,51,63-heptakis[(1R)-1-hydroxyethyl]-60-(1H-imidazol-5-ylmethyl)-39-methyl-57-(2-methylpropyl)-2,5,8,11,14,17,20,23,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tricosaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70-tricosazatricyclo[70.3.0.024,28]pentaheptacontan-54-yl]propanoic acid](/img/structure/B10856125.png)

![[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B10856130.png)

![7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one](/img/structure/B10856147.png)

amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide](/img/structure/B10856224.png)

![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B10856242.png)